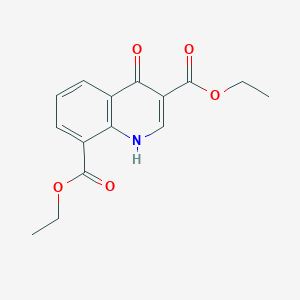

diethyl 4-oxo-1,4-dihydro-3,8-quinolinedicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diethyl 4-oxo-1,4-dihydro-3,8-quinolinedicarboxylate is a chemical compound with the linear formula C15H15NO5 . It has a molecular weight of 289.29 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

A method has been developed for the preparation of 2-alkyl-6-aryl-, 2-aryl-6-aryl and 2,6-diaryl-5-aryl/hetaryl-substituted derivatives of 4-oxo-1,4-dihydropyridine-3-carboxylic acid via Mo(CO)6-mediated rearrangement of methyl 2-(isoxazol-5-yl)-3-oxopropanoates . This method provides easy access to 2,4,6-triaryl-substituted and 1,2,5,6-tetrasubstituted nicotinates due to the high reactivity of the 4-oxo-1,4-dihydropyridine-3-carboxylates synthesized .Molecular Structure Analysis

The molecular structure of diethyl 4-oxo-1,4-dihydro-3,8-quinolinedicarboxylate is represented by the linear formula C15H15NO5 . Unfortunately, no further details about the molecular structure were found in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of diethyl 4-oxo-1,4-dihydro-3,8-quinolinedicarboxylate are not available in the search results. The buyer assumes responsibility to confirm product identity and/or purity .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Chemical Synthesis and Derivatives

The reaction of 2,4(1H,3H)-quinolinediones with diethyl acetylenedicarboxylate has been explored for synthesizing ethyl 5,6-dihydro-2,5-dioxo-6,9-disubstituted-2H-pyrano[3,2-c]quinoline-4-carboxylates and dialkyl 2(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. These reactions produce good yields and contribute to the development of novel quinoline derivatives with potential applications in pharmaceuticals and materials science (El-Sheref et al., 2017).

Transition-Metal-Free Synthesis

A practical and efficient strategy has been developed for preparing 4-quinolone derivatives using commercially available diethyl acetylenedicarboxylate and aromatic amines. This environmentally friendly and transition-metal-free protocol highlights the versatility and potential for sustainable chemistry applications (Huang et al., 2015).

Biological Activities

Antioxidant and Anticholinesterase Activities

The synthesis of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylates has led to the discovery of quinolone-triazole hybrids with significant antioxidant capacity and acetylcholinesterase inhibition. These compounds show promise for treating neurological disorders such as Alzheimer's disease, demonstrating the potential therapeutic applications of quinoline derivatives (Mermer et al., 2018).

Photovoltaic Applications

Research into the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives for organic–inorganic photodiode fabrication reveals the potential of quinoline derivatives in the development of new materials for solar energy conversion and electronic devices (Zeyada et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

diethyl 4-oxo-1H-quinoline-3,8-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5/c1-3-20-14(18)10-7-5-6-9-12(10)16-8-11(13(9)17)15(19)21-4-2/h5-8H,3-4H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFSWCWNNDCXNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC2=C1NC=C(C2=O)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 4-oxo-1,4-dihydro-3,8-quinolinedicarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{[(4'-chloro-4-biphenylyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5565758.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylacetamide](/img/structure/B5565775.png)

![2-(pyridin-3-ylmethyl)-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565776.png)

![5-methyl-1-(4-methylphenyl)-4-[4-(2-oxo-1-piperidinyl)butanoyl]-2-piperazinone](/img/structure/B5565777.png)

![N'-({5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methylene)-2-(1-naphthyloxy)acetohydrazide](/img/structure/B5565782.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N-methylacetamide](/img/structure/B5565812.png)

![4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5565826.png)

![2-[4-(4-chlorobenzoyl)-1-piperazinyl]ethanol](/img/structure/B5565827.png)

![2-(2-methoxyethyl)-9-(pyridin-3-ylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565828.png)

![N-{3-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-4-methylbenzamide](/img/structure/B5565839.png)